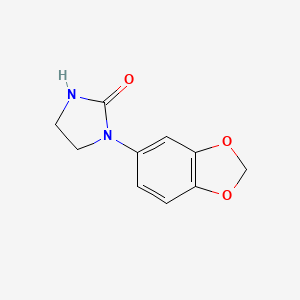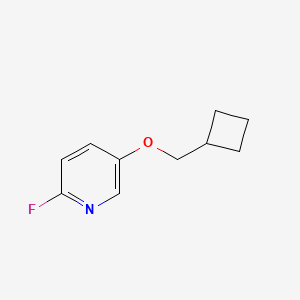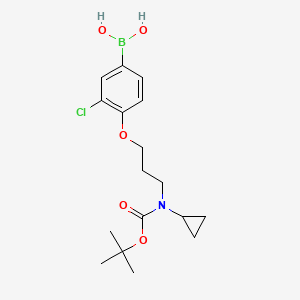
(4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid
描述
(4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid is a boronic acid derivative known for its unique chemical structure and reactivity Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid typically involves multiple steps:
Formation of the Amino Intermediate: The initial step involves the protection of cyclopropylamine with tert-butoxycarbonyl (Boc) to form tert-butoxycarbonyl cyclopropylamine.
Ether Formation: This intermediate is then reacted with 4-(3-chlorophenyl)boronic acid under basic conditions to form the ether linkage.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted phenyl derivatives.
科学研究应用
Chemistry
In organic synthesis, (4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid is used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound can be used as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, boronic acid derivatives are explored for their potential as protease inhibitors, particularly in the treatment of cancer and other diseases.
Industry
In materials science, boronic acids are used in the development of sensors and advanced materials due to their ability to form reversible covalent bonds with diols and other functional groups.
作用机制
The mechanism by which (4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. In biological systems, this often includes the inhibition of enzymes by forming covalent bonds with active site residues. The cyclopropyl and tert-butoxycarbonyl groups can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used widely in organic synthesis.
4-(tert-Butoxycarbonyl)amino)phenylboronic Acid: Similar in structure but lacks the cyclopropyl group.
3-Chlorophenylboronic Acid: Similar but lacks the amino and ether linkages.
Uniqueness
(4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications that are not as readily achievable with simpler boronic acids. The presence of the cyclopropyl and tert-butoxycarbonyl groups can enhance its stability and reactivity in various chemical and biological contexts.
属性
IUPAC Name |
[3-chloro-4-[3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO5/c1-17(2,3)25-16(21)20(13-6-7-13)9-4-10-24-15-8-5-12(18(22)23)11-14(15)19/h5,8,11,13,22-23H,4,6-7,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNMFJODZLFUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN(C2CC2)C(=O)OC(C)(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408265.png)
![Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408268.png)
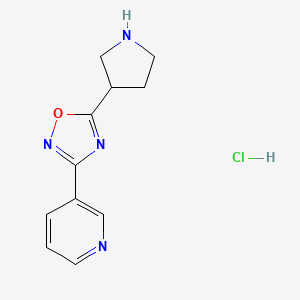

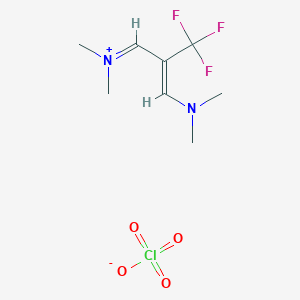
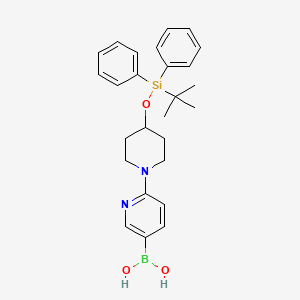
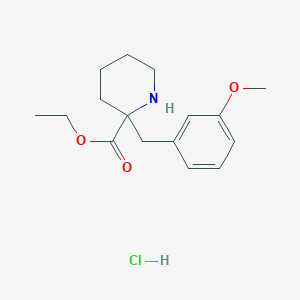
![2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1408276.png)
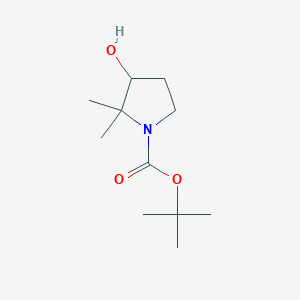
![1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol](/img/structure/B1408279.png)
